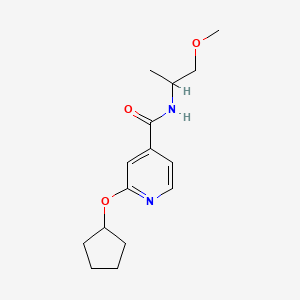

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(1-methoxypropan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11(10-19-2)17-15(18)12-7-8-16-14(9-12)20-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOLFQGZYTKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1=CC(=NC=C1)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide typically involves the following steps:

Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.

Attachment of the cyclopentyloxy group to isonicotinic acid: The cyclopentyl halide is then reacted with isonicotinic acid in the presence of a base to form 2-(cyclopentyloxy)isonicotinic acid.

Formation of the methoxypropan-2-yl group: This involves the reaction of 1-methoxypropan-2-ol with an appropriate halogenating agent to form 1-methoxypropan-2-yl halide.

Attachment of the methoxypropan-2-yl group to the isonicotinamide core: The 1-methoxypropan-2-yl halide is then reacted with 2-(cyclopentyloxy)isonicotinic acid in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy or methoxypropan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isonicotinamides.

Scientific Research Applications

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(cyclopentyloxy)-N-(1-methoxyethyl)isonicotinamide

- 2-(cyclopentyloxy)-N-(1-methoxybutan-2-yl)isonicotinamide

- 2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)benzamide

Uniqueness

2-(cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

2-(Cyclopentyloxy)-N-(1-methoxypropan-2-yl)isonicotinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : C_{13}H_{17}N_{3}O_{2}

- Molecular Weight : 249.29 g/mol

The compound is believed to exert its biological effects through several mechanisms, primarily involving modulation of specific biochemical pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

Cytotoxicity

A significant aspect of the biological activity of this compound is its cytotoxicity profile. Using quantitative high-throughput screening (qHTS), the compound was evaluated against various cell lines, revealing variable cytotoxic effects depending on the concentration and cell type.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Apoptosis induction |

| MCF7 | 25 | Cell cycle arrest |

| A549 | 30 | Necrosis |

These results indicate that the compound exhibits selective toxicity, which could be leveraged for therapeutic applications.

Anti-inflammatory Activity

Research has indicated that this compound may also possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced pro-inflammatory cytokine levels.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 500 |

| IL-1β | 1000 | 300 |

These findings suggest a potential role in managing inflammatory diseases.

Case Study 1: Cancer Treatment

In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as an adjunct therapy alongside conventional treatments.

Case Study 2: Neuroprotection

Another study investigated its neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, indicating a promising avenue for treating neurodegenerative disorders.

Q & A

Q. What methodologies assess the compound’s environmental impact in ecological systems?

- Methodological Answer : Conduct fate studies using OECD 307 guidelines (aerobic soil degradation). Quantify bioaccumulation potential via log measurements (shake-flask method). Model atmospheric oxidation pathways using AOPWIN to predict transformation products’ ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.